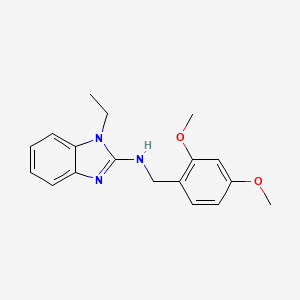
2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate is a chemical compound with potential applications in scientific research.
作用機序
The exact mechanism of action of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate is not fully understood. However, it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells and tissues. It may also have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate has antioxidant and anti-inflammatory effects in vitro. It has been shown to reduce oxidative stress and inflammation in various cell types, including macrophages and endothelial cells. It may also have potential applications in the treatment of neurodegenerative diseases, as it has been shown to protect neurons from oxidative damage.
実験室実験の利点と制限
One advantage of using 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate in lab experiments is its potential antioxidant and anti-inflammatory properties, which may be useful in studying cellular processes related to oxidative stress and inflammation. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
将来の方向性
There are several potential future directions for research related to 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate. These include:
1. Further studies to elucidate its mechanism of action and potential therapeutic applications in various diseases.
2. Synthesis of analogs of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate with improved properties, such as increased solubility or potency.
3. Investigation of the potential use of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate as a starting material for the synthesis of other compounds with potential therapeutic applications.
4. Development of new methods for the synthesis of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate that are more efficient and cost-effective.
In conclusion, 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate is a chemical compound with potential applications in scientific research. Its antioxidant and anti-inflammatory properties make it a promising candidate for further investigation in various fields, including organic and medicinal chemistry. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate involves the reaction between 4-methylacetophenone and 4-nitrobenzaldehyde in the presence of a base catalyst such as potassium carbonate. The reaction takes place in anhydrous ethanol and requires refluxing for several hours. The resulting product is then purified through recrystallization.
科学的研究の応用
2-(4-methylphenyl)-2-oxoethyl 3-(4-nitrophenyl)acrylate has potential applications in scientific research, particularly in the field of organic chemistry. It can be used as a starting material for the synthesis of other compounds or as a reagent in various chemical reactions. It may also have applications in medicinal chemistry, as it has been shown to have anti-inflammatory and antioxidant properties.
特性
IUPAC Name |
[2-(4-methylphenyl)-2-oxoethyl] (E)-3-(4-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO5/c1-13-2-7-15(8-3-13)17(20)12-24-18(21)11-6-14-4-9-16(10-5-14)19(22)23/h2-11H,12H2,1H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APQVEHZNHDPBPS-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


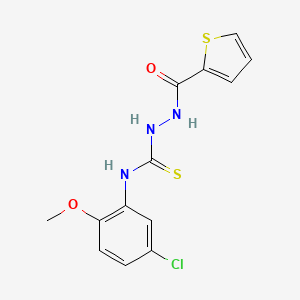

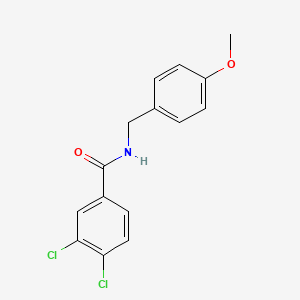
![5-[(4-chlorobenzyl)thio]-1-(2-methoxyphenyl)-1H-tetrazole](/img/structure/B5821467.png)
![N-({[4-(isobutyrylamino)-3-methoxyphenyl]amino}carbonothioyl)butanamide](/img/structure/B5821474.png)
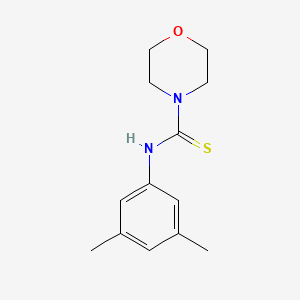
![4-nitro-N'-[(2-phenylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5821481.png)

![4-{2-[2-(benzyloxy)phenyl]-1-cyanovinyl}benzonitrile](/img/structure/B5821491.png)

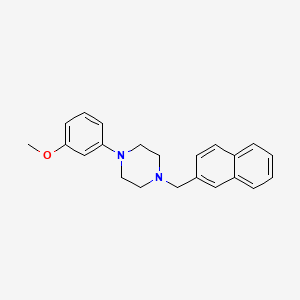
![6-(2-naphthyl)-5H-dibenzo[c,e]azepine-5,7(6H)-dione](/img/structure/B5821534.png)
